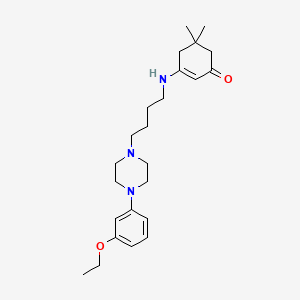
3-((4-(4-(3-Ethoxyphenyl)-1-piperazinyl)butyl)amino)-5,5-dimethyl-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-(4-(3-Ethoxyphenyl)-1-piperazinyl)butyl)amino)-5,5-dimethyl-2-cyclohexen-1-one is a complex organic compound with a unique structure that combines a piperazine ring, an ethoxyphenyl group, and a cyclohexenone moiety
Preparation Methods
The synthesis of 3-((4-(4-(3-Ethoxyphenyl)-1-piperazinyl)butyl)amino)-5,5-dimethyl-2-cyclohexen-1-one typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, followed by the introduction of the ethoxyphenyl group. The final step involves the formation of the cyclohexenone ring under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethoxyphenyl group, leading to the formation of new derivatives. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-((4-(4-(3-Ethoxyphenyl)-1-piperazinyl)butyl)amino)-5,5-dimethyl-2-cyclohexen-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and ethoxyphenyl group allow it to bind to specific sites, altering the activity of the target molecule. This can lead to changes in biochemical pathways, resulting in various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and cyclohexenone-containing molecules. Compared to these, 3-((4-(4-(3-Ethoxyphenyl)-1-piperazinyl)butyl)amino)-5,5-dimethyl-2-cyclohexen-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 1-(3-Ethoxyphenyl)piperazine
- 2-Cyclohexen-1-one derivatives
- Other substituted piperazines
This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90931-09-2 |
|---|---|
Molecular Formula |
C24H37N3O2 |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
3-[4-[4-(3-ethoxyphenyl)piperazin-1-yl]butylamino]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C24H37N3O2/c1-4-29-23-9-7-8-21(17-23)27-14-12-26(13-15-27)11-6-5-10-25-20-16-22(28)19-24(2,3)18-20/h7-9,16-17,25H,4-6,10-15,18-19H2,1-3H3 |
InChI Key |
CBLMDPUGHGWHDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2CCN(CC2)CCCCNC3=CC(=O)CC(C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid](/img/structure/B12003546.png)
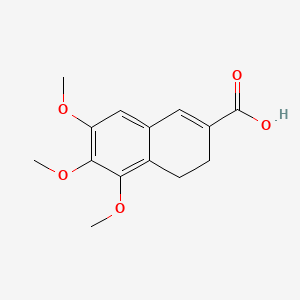
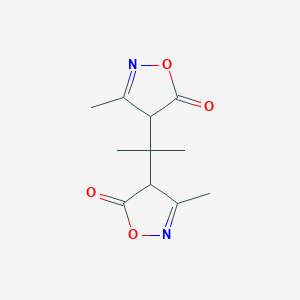
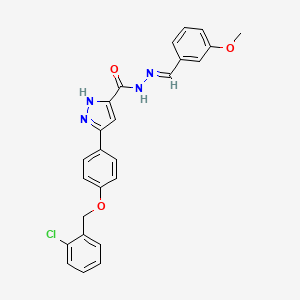
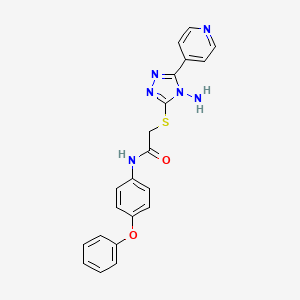
![[3-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12003575.png)
![(5E)-5-[(2-hexoxyphenyl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12003591.png)
![(5Z)-3-benzyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12003599.png)
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003608.png)

![2,6-Dimethoxy-4-((E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate](/img/structure/B12003622.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B12003635.png)

